CGS 24128
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Overview
Description
3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine is a complex organic compound that belongs to the class of phosphono amino acids This compound is characterized by the presence of a biphenyl group, a phosphonomethyl group, and an alanyl-beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine typically involves multiple steps, including the formation of the biphenyl group, the introduction of the phosphonomethyl group, and the coupling with alanyl-beta-alanine. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The biphenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl alcohols.
Scientific Research Applications
3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonomethyl group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can affect various biochemical pathways, resulting in the modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[2’-Phosphonomethyl[1,1’-biphenyl]-3-yl]alanine
- β-Alanine
- N-Phosphonomethylglycine
Uniqueness
3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine is unique due to its specific structural features, such as the presence of both a biphenyl group and a phosphonomethyl group
Properties
Molecular Formula |
C19H23N2O6P |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[[3-(4-phenylphenyl)-2-(phosphonomethylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H23N2O6P/c22-18(23)10-11-20-19(24)17(21-13-28(25,26)27)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17,21H,10-13H2,(H,20,24)(H,22,23)(H2,25,26,27) |
InChI Key |
MVRLTBIHUWUGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)NCCC(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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